(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 634922-12-6
VCID: VC7847002
InChI: InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
SMILES: C1CCN2CCNCC2C1.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

CAS No.: 634922-12-6

Cat. No.: VC7847002

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15

* For research use only. Not for human or veterinary use.

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride - 634922-12-6

Specification

CAS No. 634922-12-6
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
IUPAC Name (9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Standard InChI Key QZVLTIYFENRBIK-YCBDHFTFSA-N
Isomeric SMILES C1CCN2CCNC[C@H]2C1.Cl.Cl
SMILES C1CCN2CCNCC2C1.Cl.Cl
Canonical SMILES C1CCN2CCNCC2C1.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of 213.15 g/mol . Its IUPAC name, (9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, reflects its bicyclic architecture, which combines a partially saturated pyridine ring fused to a pyrazine moiety . Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
StereochemistryR-configuration at C9a
CAS Number634922-12-6
SolubilitySoluble in polar solvents

The R-stereochemistry at the 9a position distinguishes it from its S-isomer, which exhibits neurotoxic effects linked to serotonin receptor modulation. The dihydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmacological studies .

Synthesis and Chemical Modifications

Synthesis of the compound typically involves multi-step processes optimized for stereochemical control. A notable method from patent literature involves:

  • Equilibration of a cis-aldehyde intermediate to its thermodynamically stable trans-isomer.

  • Trapping with nitromethane anion under basic conditions to form the bicyclic framework .

  • Chiral resolution to isolate the R-enantiomer, followed by hydrochlorination .

Industrial-scale production employs catalytic hydrogenation or asymmetric synthesis techniques to ensure high enantiomeric purity . Modifications at the 2- and 7-positions (e.g., introducing fluorinated or trifluoromethyl groups) have been explored to enhance bioactivity and target selectivity .

Applications in Drug Development

The compound serves as a versatile intermediate in synthesizing CNS-active agents and enzyme inhibitors. Key applications include:

ApplicationExample DerivativesTarget
Antipsychotics2-(5-Fluoropyrimidin-2-yl)Dopamine receptors
Antidepressants7-(Trifluoromethylphenoxy)Serotonin transporters
Antimicrobials5-Chloropyridin-2-yl analogsBacterial efflux pumps

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